methyl (3S)-3-aminoheptanoate
Description
Methyl (3S)-3-aminoheptanoate is a chiral aliphatic amino ester with a seven-carbon backbone. Its structure features an (S)-configured amino group at the third carbon and a methyl ester group at the terminal carboxylate (Figure 1).
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (3S)-3-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
UKWDJFBVMLITOC-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(=O)OC)N |
Canonical SMILES |
CCCCC(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-aminoheptanoate typically involves the esterification of (3S)-3-aminoheptanoic acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(3S)-3-aminoheptanoic acid+methanolH2SO4methyl (3S)-3-aminoheptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (3S)-3-aminoheptanol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (3S)-3-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Groups and Structural Features
Methyl (3S)-3-aminoheptanoate is distinguished from other compounds in the evidence by its primary amine and ester functionalities on an aliphatic chain. Key structural comparisons include:
- Methyl (3-hydroxyphenyl)-carbamate (): Contains a carbamate group (NH-CO-O-) linked to an aromatic ring. The aromaticity and carbamate functionality confer different reactivity and toxicity profiles compared to aliphatic amino esters .
- Tris(hydroxymethyl)aminomethane (): A tertiary amine with three hydroxymethyl groups, widely used as a buffer. Its tertiary amine and polar hydroxyl groups contrast with the primary amine and ester in the target compound .
- Methyl 3-hydroxybenzoate (): An aromatic ester with a hydroxyl substituent, structurally divergent from the aliphatic amino ester backbone of the target compound .
- (2S,3S)-3-Amino-2-hydroxyheptanoic acid (): Features both amino and hydroxyl groups on a carboxylic acid backbone. The absence of an ester group and presence of a carboxylic acid differentiate its chemical behavior .
Physical and Chemical Properties
*Calculated based on molecular formula C₈H₁₇NO₂.
Research Findings and Trends
- Chiral Utility: The (S)-configuration of this compound may enhance enantioselectivity in catalysis, a property less relevant to Tris(hydroxymethyl)aminomethane or aromatic esters .
- Biodegradability: Aliphatic amino esters like the target compound may exhibit faster biodegradation compared to aromatic analogs (e.g., Methyl 3-hydroxybenzoate), aligning with ecological safety trends .
- Thermal Stability: Unlike Tris(hydroxymethyl)aminomethane, which decomposes at 288°C, the target compound’s stability likely depends on its aliphatic chain and ester group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in methyl (3S)-3-aminoheptanoate?
- Methodology : Utilize enantioselective catalytic hydrogenation or enzymatic resolution for stereochemical control. For example, chiral catalysts like Ru-BINAP complexes can induce asymmetry during hydrogenation of α,β-unsaturated esters . Alternatively, enzymatic transesterification with lipases (e.g., Candida antarctica) can resolve racemic mixtures. Confirmation of enantiopurity requires chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and polarimetric analysis.
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Combine X-ray crystallography and NMR spectroscopy. Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the (3S) configuration, as demonstrated in structurally analogous compounds like methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate . For NMR, use - COSY and NOESY to correlate spatial arrangements of protons near the chiral center.
Q. What are standard protocols for assessing the stability of this compound in solution?
- Methodology : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS or NMR, tracking the appearance of hydrolysis products (e.g., 3-aminoheptanoic acid). Stabilizers like ascorbic acid (0.1% w/v) or inert atmosphere storage (N) can mitigate oxidation .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodology : Address discrepancies using 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, coupling constants () in NMR may conflict due to rotameric equilibria; variable-temperature NMR (VT-NMR) can resolve this by freezing conformers. Cross-validate with computational methods (DFT calculations for values) .
Q. What experimental designs optimize yield in large-scale synthesis of this compound?
- Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, solvent polarity, temperature). For instance, a central composite design can reveal interactions between solvent (e.g., THF vs. MeCN) and catalyst concentration. Pilot-scale reactions should include in-line FTIR for real-time monitoring of intermediates .
Q. How do computational models predict the reactivity of this compound in peptide coupling reactions?
- Methodology : Use molecular dynamics (MD) simulations to model steric hindrance at the amino group. Density Functional Theory (DFT) can calculate activation energies for coupling agents (e.g., HATU vs. DCC). Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) to measure reaction rates .
Data Contradiction Analysis
Q. Why might reported melting points for this compound vary across studies?
- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphism. Purify via recrystallization (ethanol/water) and characterize using Differential Scanning Calorimetry (DSC) to identify polymorphic transitions. Cross-reference with SC-XRD to confirm lattice packing .
Q. How to address discrepancies in biological activity data for this compound derivatives?
- Analysis : Standardize assays by controlling variables like cell line passage number, solvent (DMSO vs. saline), and exposure time. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analysis of published data can identify outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
